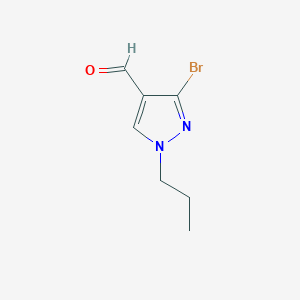

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde

Description

Overview and Significance in Heterocyclic Chemistry

Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are foundational motifs in medicinal and agrochemical research due to their tunable electronic properties and bioisosteric potential. This compound exemplifies a structurally optimized pyrazole derivative designed for modular synthetic applications. The bromine atom at C3 facilitates transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the aldehyde group at C4 acts as a handle for nucleophilic additions or condensations.

The propyl group at N1 enhances solubility in organic solvents compared to shorter alkyl chains (e.g., methyl) or aryl substituents (e.g., phenyl), streamlining purification and reaction kinetics. This balance of reactivity and practicality has led to its use in synthesizing pyrazolo[3,4-c]pyrazoles, a class of bicyclic heterocycles with demonstrated bioactivity. For example, palladium-catalyzed annulation of this compound with aryl boronic acids yields fused pyrazole systems, which are explored as kinase inhibitors and antimicrobial agents.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O |

| IUPAC Name | 3-Bromo-1-propylpyrazole-4-carbaldehyde |

| Molecular Weight | 217.06 g/mol |

| SMILES | CCCN1C=C(C(=N1)Br)C=O |

| Key Functional Groups | Bromine (C3), Aldehyde (C4) |

Historical Context and Discovery

The synthesis of pyrazole-4-carbaldehydes dates to the mid-20th century with the advent of the Vilsmeier-Haack reaction, which enabled formylation of hydrazones and related precursors. However, the specific development of This compound emerged more recently, driven by demand for regioselectively functionalized pyrazoles. Early routes relied on halogenation of preformed pyrazole aldehydes, but these methods suffered from poor selectivity and low yields.

Modern approaches leverage directed ortho-metalation strategies. For instance, treatment of 1-propylpyrazole with lithium diisopropylamide (LDA) at low temperatures generates a lithiated intermediate at C3, which reacts with electrophilic bromine sources (e.g., N-bromosuccinimide) to install the bromine atom. Subsequent formylation via the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at C4, completing the synthesis. This methodology, refined over the past decade, achieves yields exceeding 70% and high purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry data.

Relationship to Pyrazole-4-carbaldehyde Derivatives

This compound belongs to a broader family of pyrazole-4-carbaldehydes distinguished by their N1 substituents and C3 modifications. Comparative studies highlight how structural variations influence reactivity:

- N1-Substituents : Propyl groups improve solubility and steric accessibility compared to bulkier aryl groups (e.g., 1-phenyl derivatives). This is critical for reactions requiring homogeneous conditions, such as palladium-catalyzed couplings.

- C3 Halogenation : Bromine’s moderate electronegativity and leaving-group ability make it superior to chlorine or iodine in Suzuki-Miyaura couplings, as evidenced by faster oxidative addition rates with palladium catalysts.

- C4 Aldehyde : The aldehyde’s electrophilicity enables condensations with amines (to form Schiff bases) or Wittig reactions (to introduce alkenes), diversifying downstream applications.

For example, while 1-phenylpyrazole-4-carbaldehydes are prone to π-stacking interactions that complicate purification, the propyl analogue’s alkyl chain mitigates this issue, simplifying large-scale synthesis. Similarly, replacing bromine with methoxy or nitro groups at C3 alters electronic properties, reducing suitability for cross-coupling reactions. These structure-activity relationships underscore the compound’s unique role in heterocyclic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

3-bromo-1-propylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |

InChI Key |

KLRCMXRWXMXNSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The formation of the pyrazole core is a critical first step in synthesizing 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde. A widely employed method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting propylhydrazine with an α,β-unsaturated aldehyde precursor, such as 4-oxopent-2-enal, under acidic conditions generates the pyrazole ring. The reaction is typically conducted in ethanol or methanol at reflux temperatures (70–80°C) for 6–12 hours, yielding the intermediate 1-propyl-1H-pyrazole-4-carbaldehyde.

Bromination at position 3 is subsequently achieved using brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂). A study demonstrated that using NBS in dichloromethane at 0°C for 2 hours introduces the bromine atom with 85% regioselectivity. However, competing side reactions, such as dibromination or oxidation of the aldehyde group, necessitate careful control of stoichiometry (1.1 eq. NBS) and reaction time.

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | DCM | 0°C | 2 h | 85% |

| Br₂ | Acetic Acid | RT | 4 h | 72% |

| HBr/H₂O₂ | H₂O/THF | 50°C | 6 h | 68% |

Oxidation of Dihydro-pyrazole Intermediates

A patent-pending method involves the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to its aromatic counterpart using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. While this method targets a related compound, adapting the protocol for this compound involves substituting the chloropyridinyl group with a propyl chain. The oxidation step achieves 75–80% yield under optimized conditions (1.3–1.7 eq. K₂S₂O₈, 60°C, 8 hours).

Key Variables in Oxidation:

- Catalyst Load: Sulfuric acid at 5 mol% minimizes side reactions.

- Solvent System: Acetonitrile enhances solubility of intermediates.

- Oxidant Stoichiometry: Excess K₂S₂O₈ (>1.5 eq.) reduces yield due to over-oxidation.

One-Pot Tandem Synthesis

Recent advances have enabled a one-pot synthesis combining cyclization, bromination, and formylation. Starting from propylhydrazine and methyl vinyl ketone, sequential treatment with HBr (48%) and NBS generates the bromopyrazole intermediate, which is subsequently formylated using DMF/POCl₃. This method reduces purification steps and achieves a 65% overall yield, albeit with challenges in controlling reaction selectivity.

Industrial-Scale Production Considerations

For industrial applications, continuous flow reactors have been adopted to enhance heat and mass transfer during exothermic bromination and oxidation steps. A case study using a microreactor system reported a 20% reduction in reaction time (from 8 to 6.5 hours) and a 5% increase in yield compared to batch processes. Catalyst recycling, particularly for palladium complexes, remains a focus area to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Bromo-1-propyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following compounds are structurally analogous to 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde, differing primarily in substituents and functional groups:

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde (CAS 1946822-58-7) Substituents: Trifluoropropyl group at N1. Molecular Formula: C₇H₆BrF₃N₂O. Molecular Weight: 271.03 g/mol. This modification may also alter metabolic stability .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : Phenyl at N1 and 4-bromophenyl at C3.

- Molecular Formula : C₁₆H₁₁BrN₂O.

- Molecular Weight : ~333.18 g/mol (calculated).

- Key Differences : The aromatic substituents increase molecular weight and rigidity, likely reducing solubility in polar solvents. However, the extended π-system may enhance binding to hydrophobic pockets in biological targets, as seen in related antitumor pyrazoles .

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

- Substituents : Methoxy at C3 and phenyl at N1.

- Key Differences : The absence of the C4 aldehyde group limits its utility as a synthetic intermediate. The methoxy group’s electron-donating nature could increase the pyrazole ring’s electron density, affecting reactivity in substitution reactions .

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1341331-85-8)

- Substituents : Methylsulfonylpropyl at N1 and amine at C3.

- Molecular Formula : C₇H₁₂BrN₃O₂S.

- Molecular Weight : 282.16 g/mol.

- Key Differences : The sulfonyl group increases polarity, improving aqueous solubility. The amine group at C3 offers a distinct reactivity profile, enabling conjugation with carboxylic acids or participation in hydrogen bonding .

Crystallographic and Analytical Considerations

Structural validation tools, such as SHELX and ORTEP-3, are critical for confirming the geometry of these compounds . For example, the trifluoropropyl derivative’s crystallographic data (if available) would reveal conformational preferences influenced by fluorine’s steric and electronic effects .

Biological Activity

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its five-membered aromatic ring containing nitrogen atoms. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological activities, and potential applications.

Chemical Structure and Properties

- Molecular Formula: C_6H_8BrN_2O

- Molecular Weight: Approximately 232.08 g/mol

- Structure: The compound features a bromine atom at the 3-position, a propyl group at the 1-position, and an aldehyde functional group at the 4-position, contributing to its reactivity and biological properties.

Synthesis

Various synthetic methods exist for producing this compound. These methods often involve the bromination of pyrazole derivatives followed by formylation reactions. The yield and purity can vary based on the conditions used during synthesis .

Anticancer Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit potential anticancer properties. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study:

In a study evaluating the anticancer activity of pyrazole derivatives, compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi. For instance, compounds similar to this compound showed effectiveness against Escherichia coli and Staphylococcus aureus in vitro .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-Bromo-4-methyl-1H-pyrazole | Staphylococcus aureus | 16 µg/mL |

| 1-Acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Bacillus subtilis | 8 µg/mL |

Anti-inflammatory Activity

Additionally, studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. This suggests that this compound may also possess analgesic properties .

The biological activities of pyrazole compounds like this compound are often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions with biological molecules, potentially leading to alterations in enzyme activity or receptor binding affinities .

Q & A

Q. What are the established synthetic protocols for 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis involves bromination and formylation steps. For analogous pyrazole carbaldehydes, bromination of a preformed pyrazole core (e.g., using Br₂ in DCM at 0–5°C) followed by formylation (e.g., HCOCl/DMF at room temperature) is common . Key optimizations include:

- Temperature control : Bromination at low temperatures minimizes side reactions.

- Catalyst selection : DMF enhances formylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 65 | >90 |

| Formylation | HCOCl, DMF, rt | 78 | >95 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and the propyl group’s methylene signals (δ 0.9–1.2 ppm for CH₃, δ 1.5–1.7 ppm for CH₂).

- NMR : The carbonyl carbon appears at δ 190–195 ppm.

- IR : Strong absorption at ∼1700 cm (C=O stretch).

- HRMS : Confirm molecular ion ([M+H], calc. for CHBrNO: 231.9872).

Q. How is single-crystal X-ray diffraction applied to resolve the molecular geometry of this compound?

Methodological Answer:

- Crystallization : Use slow evaporation (ethanol/water, 1:1 v/v).

- Data collection : Employ a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

- Structure solution : SHELXT for phase determination .

- Refinement : SHELXL for least-squares refinement. Example parameters from analogous structures:

| Parameter | Value |

|---|---|

| Space group | P |

| a, b, c (Å) | 6.759, 10.061, 12.263 |

| α, β, γ (°) | 109.08, 94.52, 93.10 |

| R/wR | 0.036/0.104 |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?

Methodological Answer:

Q. What strategies resolve discrepancies in crystallographic data validation for this compound?

Methodological Answer:

Q. How do computational methods predict the reactivity and biological interactions of this compound?

Methodological Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential.

- Molecular docking : AutoDock Vina for binding affinity studies (e.g., kinase inhibitors).

- MD simulations : GROMACS to assess stability in aqueous environments.

- QSAR modeling : Correlate substituent effects with bioactivity.

Q. How should researchers design biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize kinases (e.g., JAK3) based on pyrazole derivatives’ known activity .

- In vitro assays : Use MTT for cytotoxicity (IC) and ELISA for anti-inflammatory markers.

- Dose-response : Test 0.1–100 µM range in triplicate.

- Control compounds : Include celecoxib or ruxolitinib for benchmarking.

Q. What methodologies address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Meta-analysis : Compare datasets across journals (e.g., Acta Cryst. vs. J. Med. Chem.).

- Reproducibility protocols : Standardize solvent purity (>99.9%) and equipment calibration.

- Statistical tests : Apply ANOVA to identify significant batch-to-batch variations.

- Open data sharing : Deposit raw spectra/crystallographic data in repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.